N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine
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Overview
Description
N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine is an organic compound that features a bromophenoxy group attached to an ethyl chain, which is further connected to a dimethylcyclohexanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine typically involves the reaction of 4-bromophenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with 4,4-dimethylcyclohexanone in the presence of a reducing agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom, forming a phenoxyethyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenoxyethyl derivatives.
Substitution: Various substituted phenoxyethyl compounds depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group may facilitate binding to these targets, while the cyclohexanamine structure can modulate the compound’s overall activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromophenoxy)ethyl]-N,N-diethylamine
- 2-(4-bromophenoxy)-N,N-dimethylethylamine
- N-[2-(4-bromophenoxy)ethyl]pyrrolidine
Uniqueness
N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine is unique due to its specific structural features, such as the dimethylcyclohexanamine moiety, which distinguishes it from other similar compounds. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H24BrNO |
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Molecular Weight |
326.27 g/mol |
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C16H24BrNO/c1-16(2)9-7-14(8-10-16)18-11-12-19-15-5-3-13(17)4-6-15/h3-6,14,18H,7-12H2,1-2H3 |
InChI Key |
YZUBVPWXCIPPMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NCCOC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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